![molecular formula C32H50N4O14 B12766021 1-[4-(diethylamino)but-2-ynyl]-5-methylpyrrolidin-2-one;oxalic acid CAS No. 112483-20-2](/img/structure/B12766021.png)
1-[4-(diethylamino)but-2-ynyl]-5-methylpyrrolidin-2-one;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(diethylamino)but-2-ynyl]-5-methylpyrrolidin-2-one;oxalic acid is a chemical compound with the molecular formula C14H22N2O3. It is known for its unique structure, which includes a pyrrolidinone ring and a diethylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(diethylamino)but-2-ynyl]-5-methylpyrrolidin-2-one typically involves the reaction of 4-(diethylamino)but-2-yne with 5-methylpyrrolidin-2-one. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of significant quantities, ensuring consistency and quality. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1-[4-(diethylamino)but-2-ynyl]-5-methylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
1-[4-(diethylamino)but-2-ynyl]-5-methylpyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(diethylamino)but-2-ynyl]-5-methylpyrrolidin-2-one involves its interaction with specific molecular targets. The diethylamino group plays a crucial role in binding to receptors or enzymes, modulating their activity. The compound may affect various signaling pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Oxybutynin: Shares a similar diethylamino group and is used in the treatment of overactive bladder.
Tolterodine: Another compound with similar pharmacological properties used for urinary incontinence.
Solifenacin: A related compound used for bladder control.
Uniqueness
1-[4-(diethylamino)but-2-ynyl]-5-methylpyrrolidin-2-one stands out due to its unique combination of a pyrrolidinone ring and a diethylamino group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
112483-20-2 |
|---|---|
Molecular Formula |
C32H50N4O14 |
Molecular Weight |
714.8 g/mol |
IUPAC Name |
1-[4-(diethylamino)but-2-ynyl]-5-methylpyrrolidin-2-one;oxalic acid |
InChI |
InChI=1S/2C13H22N2O.3C2H2O4/c2*1-4-14(5-2)10-6-7-11-15-12(3)8-9-13(15)16;3*3-1(4)2(5)6/h2*12H,4-5,8-11H2,1-3H3;3*(H,3,4)(H,5,6) |
InChI Key |
FWKYJSBAAPCNMO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC#CCN1C(CCC1=O)C.CCN(CC)CC#CCN1C(CCC1=O)C.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


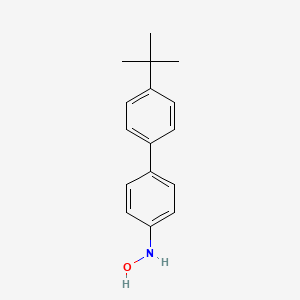
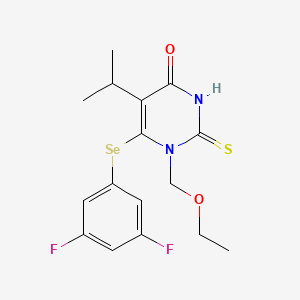
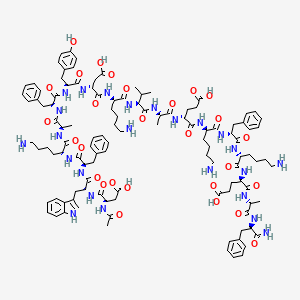

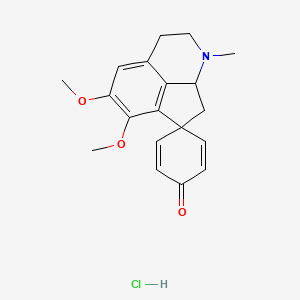
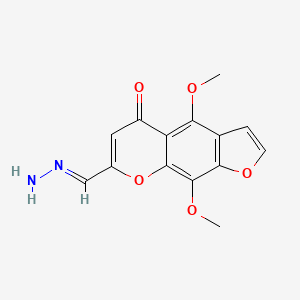
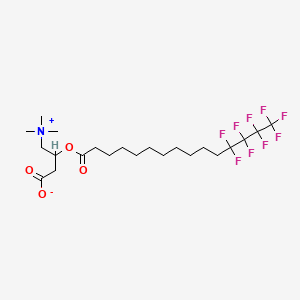

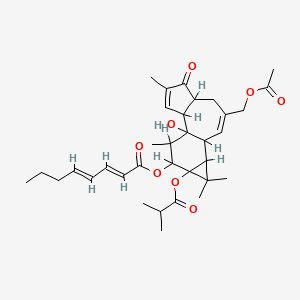
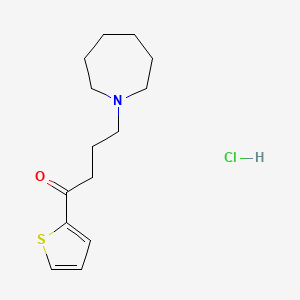

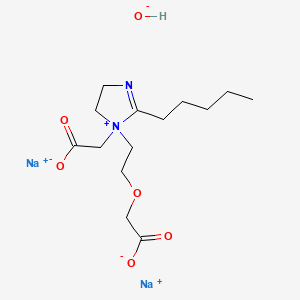

![(6aR,10aR)-3-hept-1-ynyl-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B12766045.png)
